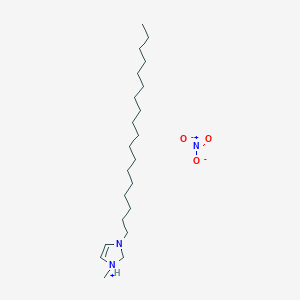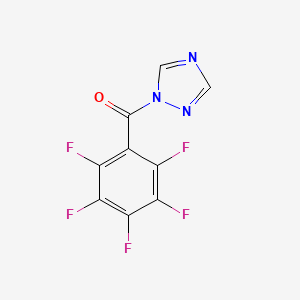![molecular formula C24H6F26S3 B14212619 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene CAS No. 630045-89-5](/img/structure/B14212619.png)
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene is a fluorinated thiophene derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly hydrophobic and chemically stable. It is used in various scientific research fields due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a strong base such as sodium hydride (NaH) to deprotonate the thiophene, followed by nucleophilic substitution with the fluorinated alkyl bromide.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of high-performance coatings and as an additive in lubricants to enhance their properties.
Mécanisme D'action
The mechanism of action of 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene involves its interaction with molecular targets through hydrophobic and π-π interactions. The fluorine atoms enhance the compound’s stability and affinity for specific targets, making it effective in various applications. The pathways involved include:
Hydrophobic Interactions: The fluorinated alkyl chains interact with hydrophobic regions of proteins or membranes.
π-π Interactions: The thiophene rings interact with aromatic residues in proteins or other aromatic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]benzene
- 2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]pyridine
Uniqueness
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene is unique due to its high fluorine content, which imparts exceptional hydrophobicity and chemical stability. This makes it particularly useful in applications where resistance to harsh conditions is required.
Propriétés
Numéro CAS |
630045-89-5 |
|---|---|
Formule moléculaire |
C24H6F26S3 |
Poids moléculaire |
884.5 g/mol |
Nom IUPAC |
2,5-bis[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C24H6F26S3/c25-13(26,15(29,30)17(33,34)19(37,38)21(41,42)23(45,46)47)7-3-5-51-11(7)9-1-2-10(53-9)12-8(4-6-52-12)14(27,28)16(31,32)18(35,36)20(39,40)22(43,44)24(48,49)50/h1-6H |
Clé InChI |
ZHHYPKWOJRTXBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=CC=C(S2)C3=C(C=CS3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



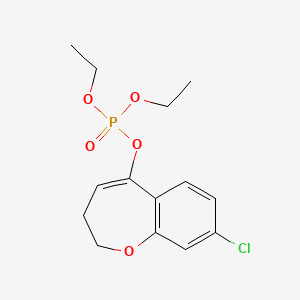
![2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B14212546.png)
![9,9-Bis{4-[(prop-2-yn-1-yl)oxy]phenyl}-9H-fluorene](/img/structure/B14212553.png)
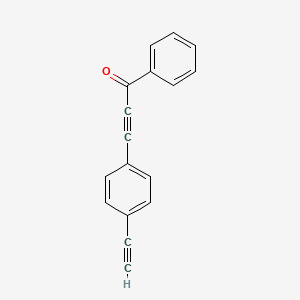
![2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14212562.png)
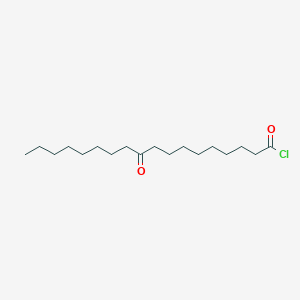
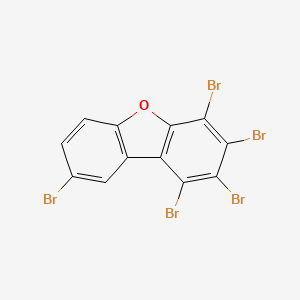
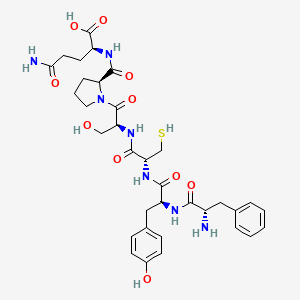
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
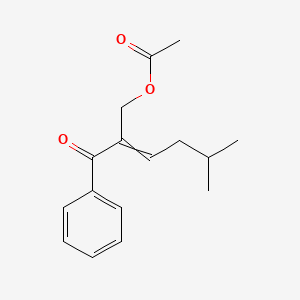
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
